molecular formula C11H16O3 B3156110 4-hydroxyadamantane-1-carboxylic Acid CAS No. 81968-77-6

4-hydroxyadamantane-1-carboxylic Acid

Cat. No.: B3156110
CAS No.: 81968-77-6
M. Wt: 196.24 g/mol
InChI Key: DFNDMKWFBDOGMU-UHFFFAOYSA-N
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Description

4-Hydroxyadamantane-1-carboxylic acid (CAS: 81968-77-6) is a polycyclic carboxylic acid derivative of adamantane, characterized by a hydroxyl group at the 4-position and a carboxylic acid moiety at the 1-position of the adamantane scaffold. Its molecular formula is C₁₁H₁₆O₃, with a molecular weight of 196.24 g/mol . The compound is commercially available in high purity (≥95%) and is utilized in pharmaceutical research, organic synthesis, and material science due to its rigid, lipophilic structure . Safety protocols emphasize avoiding heat, sparks, and direct exposure, with precautions such as P210 (keep away from ignition sources) and P102 (keep out of reach of children) highlighted in safety data sheets .

Preparation Methods

The synthesis of 4-hydroxyadamantane-1-carboxylic acid can be achieved through several methods. One common synthetic route involves the reduction of 4-oxoadamantane-1-carboxylic acid using sodium tetrahydroborate (NaBH4) in methanol (MeOH) under cooling conditions . The reaction proceeds as follows:

  • A stirred solution of 4-oxoadamantane-1-carboxylic acid in methanol is cooled in an ice bath.
  • Sodium tetrahydroborate tablets are added at intervals.
  • The mixture is stirred overnight at room temperature and then concentrated under reduced pressure.
  • The residue is diluted with aqueous hydrochloric acid (HCl) and extracted with ether.
  • The combined ether extracts are dried and concentrated to yield this compound as an off-white solid.

Industrial production methods may involve similar reduction reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Hydroxyadamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxyadamantane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: Its derivatives are studied for their potential biological activities, such as antiviral and anticancer properties.

    Medicine: Compounds derived from this compound are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of advanced materials, including nanomaterials and catalysts.

Mechanism of Action

The mechanism of action of 4-hydroxyadamantane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

The structural and functional analogs of 4-hydroxyadamantane-1-carboxylic acid include adamantane derivatives, cyclohexane-carboxylic acids, and substituted phenyladamantanes. Key comparisons are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS No. Molecular Formula Key Features Toxicity Profile (GHS) Applications
This compound 81968-77-6 C₁₁H₁₆O₃ Hydroxyl at 4-position; carboxylic acid at 1-position; rigid adamantane core Not explicitly classified Pharmaceutical intermediates
3-Hydroxyadamantane-1-carboxylic acid 42711-75-1 C₁₁H₁₆O₃ Hydroxyl at 3-position; mp 203–204°C H315 (skin irritation) Laboratory chemical synthesis
3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid 56531-55-6 C₁₇H₂₀O₃ Phenyl substitution at 3-position; molecular weight 272.34 g/mol H302, H315, H319, H335 Specialty chemical manufacturing
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid 66185-74-8 C₈H₁₄O₃ Cyclohexane backbone; hydroxymethyl group; similarity score 0.95 No data available Urinary organic acid analysis
4-Hydroxycyclohexane-1-carboxylic acid 17419-81-7 C₇H₁₂O₃ Cyclohexane core; similarity score 0.88 Rare in biological systems Metabolic studies

Structural and Functional Differences

  • Positional Isomerism: The hydroxyl group’s position (e.g., 3- vs. 4-hydroxyadamantane derivatives) significantly impacts physicochemical properties.
  • Backbone Rigidity : Adamantane derivatives exhibit greater conformational rigidity than cyclohexane analogs, influencing solubility and metabolic stability .

Biological Activity

4-Hydroxyadamantane-1-carboxylic acid (HA) is a compound derived from adamantane, recognized for its unique cage-like structure. Its molecular formula is C11_{11}H16_{16}O3_3, with a molecular weight of 196.24 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and cellular effects.

Antiviral Properties

Research indicates that derivatives of this compound exhibit significant antiviral properties. For instance, compounds within this class have been shown to inhibit viral replication by interfering with viral entry and uncoating processes. The structural features of adamantane derivatives contribute to their ability to bind to viral proteins, thereby disrupting the viral lifecycle .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has been noted that this compound can modulate key signaling pathways involved in cancer cell proliferation and survival. Specifically, it has been observed to influence the activity of kinases and phosphatases, which are critical in regulating cellular processes such as apoptosis and differentiation .

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it was found to reduce cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at concentrations as low as 10 µM . The mechanism underlying this effect involves the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:

  • Enzyme Interaction : The compound has shown affinity for enzymes such as hydrolases and oxidoreductases. The hydroxyl group allows for hydrogen bonding with enzyme active sites, enhancing binding affinity and specificity .
  • Cell Signaling Modulation : It can modulate signaling pathways by interacting with kinases and transcription factors, thereby affecting gene expression and cellular responses .

Pharmacokinetics

The pharmacokinetic profile of this compound remains underexplored. However, preliminary data suggest that its small size and hydrophilic nature may afford it good bioavailability. The presence of a carboxylic acid group likely influences its absorption and distribution within biological systems .

Interaction with Biomolecules

This compound participates in various biochemical reactions due to its reactive functional groups:

Property Description
Hydrogen Bonding The hydroxyl group forms hydrogen bonds with amino acids in proteins, enhancing interaction specificity.
Enzyme Modulation Acts as an inhibitor or activator depending on the enzyme context, affecting metabolic pathways.
Metabolite Formation Metabolized by cytochrome P450 enzymes, leading to various hydroxylated metabolites that participate in further biochemical reactions.

Cellular Effects

The compound influences several cellular processes:

  • Gene Expression : It can alter gene expression profiles by interacting with transcription factors.
  • Cell Proliferation : Modulates signaling pathways that control cell growth and division.
  • Apoptosis Induction : Promotes programmed cell death through caspase activation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-hydroxyadamantane-1-carboxylic acid, and what key reagents are involved?

The synthesis typically involves functionalization of the adamantane backbone. For example, hydroxylation and carboxylation steps can be achieved via halogenation followed by nucleophilic substitution or oxidation. Reagents such as HATU (a coupling agent) and bases like diisopropylethylamine are critical for activating carboxyl groups during derivatization . Optimized protocols may use dry solvents (e.g., dimethylformamide) to prevent side reactions. Comparative studies with cyclohexane analogs suggest adamantane's rigidity requires longer reaction times for complete conversion .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm adamantane skeleton integrity and substituent positions.
  • IR Spectroscopy : Identifies hydroxyl (-OH, ~3200–3600 cm1^{-1}) and carboxylic acid (-COOH, ~1700 cm1^{-1}) groups.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C11_{11}H16_{16}O3_3, theoretical 196.24 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, though adamantane’s symmetry often complicates diffraction patterns .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a rigid, lipophilic building block for drug design, particularly in modifying pharmacokinetic properties of bioactive molecules. Its carboxylic acid group enables conjugation to amines or alcohols, forming amides or esters for prodrug development . Adamantane derivatives are also explored in supramolecular chemistry due to their ability to stabilize hydrophobic interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

By-product formation often stems from adamantane’s stability, which resists functionalization. Strategies include:

  • Temperature Control : Lower temperatures reduce undesired oxidation of the hydroxyl group .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve selectivity during hydrogenation steps .
  • Protection-Deprotection : Temporary protection of the hydroxyl group (e.g., silylation) prevents side reactions during carboxylation . Reaction monitoring via TLC or HPLC is critical to identify intermediates and adjust conditions .

Q. How does the adamantane skeleton influence physicochemical properties compared to non-adamantane analogs?

Adamantane’s diamondoid structure enhances:

  • Lipophilicity : LogP values are higher than cyclohexane analogs, improving membrane permeability .
  • Thermal Stability : Decomposition temperatures exceed 200°C due to rigid bonding .
  • Steric Effects : Hinders enzymatic degradation, prolonging metabolic half-life in biological studies . Comparative studies with 4-hydroxycyclohexanecarboxylic acid show adamantane derivatives exhibit reduced solubility in polar solvents .

Q. What strategies resolve conflicting data on the biological activity of adamantane-carboxylic acid derivatives?

Discrepancies in bioactivity studies (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing) and control for solvent effects (DMSO vs. aqueous buffers) .
  • Structural Confounders : Minor substituent changes (e.g., 3-hydroxy vs. 4-hydroxy isomers) drastically alter activity. Use HPLC-purified samples to confirm compound identity .
  • Cell Line Differences : Test across multiple cell lines to distinguish compound-specific effects from model artifacts .

Q. Methodological Considerations

  • Data Contradiction Analysis : Cross-validate synthetic yields and bioactivity using orthogonal techniques (e.g., LC-MS for purity, dose-response curves for IC50_{50} consistency) .
  • Experimental Design : Employ factorial design (e.g., varying temperature, catalyst loading) to identify critical parameters in synthesis optimization .

Properties

IUPAC Name

4-hydroxyadamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9,12H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNDMKWFBDOGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288036
Record name 4-Hydroxy-1-adamantanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81968-77-6
Record name 4-Hydroxy-1-adamantanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81968-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1-adamantanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 4-oxoadamantane-1-carboxylic acid (4.42 g, 22.8 mmol) in MeOH (100 mL) was cooled in an ice bath and NaBH4 tablets (4×1 g, 106 mmol) were added at 15 min intervals. The ice bath was allowed to melt and the mixture was stirred overnight at rt and concentrated under reduced pressure. The residue was diluted with 5% aq HCl (100 mL) and extracted with ether (2×125 mL). The combined ether extracts were dried over MgSO4 and concentrated to give 4-hydroxyadamantane-1-carboxylic acid (4.47 g, quant) as an off-white solid which was used directly.
Quantity
4.42 g
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reactant
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100 mL
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0 (± 1) mol
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reactant
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[Compound]
Name
ice
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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